molecular formula C15H22O2 B11825205 4-Hydroxy-beta-cyclocitral

4-Hydroxy-beta-cyclocitral

Cat. No.: B11825205
M. Wt: 234.33 g/mol
InChI Key: YMYPOEDCYSNBAO-LCAICKDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-beta-cyclocitral can be synthesized through the hydroxylation of beta-cyclocitral. The process involves the oxidation of beta-carotene, followed by the cleavage of double bonds to form beta-cyclocitral, which is then hydroxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of citral as a starting material. Citral is condensed with aniline or ethylamine, and the resulting condensate is cyclized with concentrated acid. The yields can be increased by diluting the citralanil with ether during cyclization and using sulfuric acid containing a little water .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-beta-cyclocitral undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in regulating root growth and stress responses in plants. Unlike other similar compounds, it does not elicit jasmonic acid and abscisic acid biosynthesis, making it a distinct regulator in plant defense mechanisms .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2E,4E)-5-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3-methylpenta-2,4-dienal

InChI

InChI=1S/C15H22O2/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-8,13,17H,9-10H2,1-4H3/b6-5+,11-7+

InChI Key

YMYPOEDCYSNBAO-LCAICKDSSA-N

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=O)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.